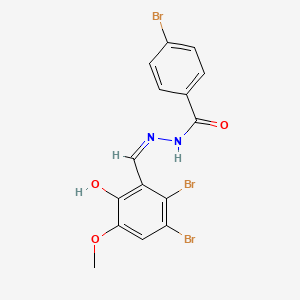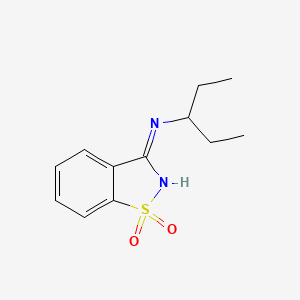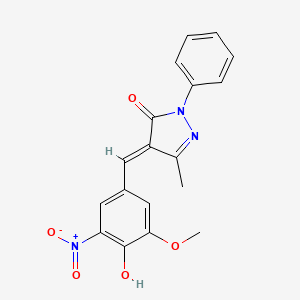
4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide (BBBH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBBH is a hydrazide derivative that has been synthesized and studied extensively for its biological activities.
Wissenschaftliche Forschungsanwendungen
4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been studied for its potential use as a fluorescence sensor for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide is not fully understood, but it is believed to act by inhibiting the growth of cancer cells and microorganisms. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and urease. This compound has also been found to have anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide has several advantages for lab experiments due to its low toxicity and high stability. It can be easily synthesized and purified, and its biological activities can be easily measured using various assays. However, this compound also has some limitations, such as its poor solubility in water and low bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide. One potential direction is to explore its potential as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is to study its potential as a fluorescence sensor for the detection of metal ions. Further research is also needed to understand the mechanism of action of this compound and to improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method is well-established, and its biological activities have been extensively studied. This compound has demonstrated anticancer, antifungal, and antibacterial activities, and has potential as a fluorescence sensor for the detection of metal ions. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesemethoden
4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide can be synthesized by reacting 2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde with 4-bromo-benzohydrazide in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction and results in the formation of this compound. The purity and yield of the product can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Eigenschaften
IUPAC Name |
4-bromo-N-[(Z)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br3N2O3/c1-23-12-6-11(17)13(18)10(14(12)21)7-19-20-15(22)8-2-4-9(16)5-3-8/h2-7,21H,1H3,(H,20,22)/b19-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLCMYKXHWGJLH-GXHLCREISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1O)C=NNC(=O)C2=CC=C(C=C2)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1O)/C=N\NC(=O)C2=CC=C(C=C2)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide](/img/structure/B6105881.png)
![4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B6105890.png)
![1-[3-(2-allyl-4-methoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B6105894.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6105898.png)
![4-(3-ethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105900.png)
![1-(2,3-difluorobenzyl)-4-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-pyrrolidinyl}piperidine](/img/structure/B6105906.png)


![4-hydroxybenzaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6105932.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide](/img/structure/B6105933.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6105948.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B6105960.png)
![2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6105965.png)